molecular formula C23H18Cl2FNO3 B2975218 (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one CAS No. 478039-57-5

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one

Cat. No. B2975218
CAS RN: 478039-57-5
M. Wt: 446.3
InChI Key: XBKFIHCFQHXZOM-ZHACJKMWSA-N
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Description

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H18Cl2FNO3 and its molecular weight is 446.3. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry

Organometallic compounds, including those with chloro, fluoro, and methoxy substituents, have been synthesized and characterized for their structural and bonding properties. These compounds are explored for their potential in catalysis, material science, and as intermediates in organic synthesis. For example, the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives have been investigated, revealing insights into their molecular structures and potential applications in organometallic chemistry (Allcock et al., 1991).

Dye-Sensitized Solar Cells (DSSCs)

Compounds with donor-π-acceptor (D-π-A) structures, similar to the target compound, have been designed and synthesized for application in dye-sensitized solar cells (DSSCs). These compounds are evaluated for their photovoltaic performance, demonstrating the influence of methoxy and fluoro groups on the electronic properties and solar energy conversion efficiency. A study on new donor-π-acceptor ferrocenyl-chalcones containing fluoro and methoxy-fluoro acceptor units has shown promising results for organic solar cell materials (Ainizatul Husna Anizaim et al., 2020).

Post-Stroke Neuroprotection

The development of compounds for neuroprotection after stroke involves the synthesis of molecules with specific substituents that can influence their biological activity and pharmacokinetics. Research on microwave-assisted synthesis and chiral HPLC separation of fluorine-labeled compounds highlights the potential of such molecules in neuroprotective strategies (Dischino et al., 2003).

Nonlinear Optical (NLO) Properties

Compounds with specific electronic structures, such as those containing fluoro, chloro, and methoxy groups, are investigated for their nonlinear optical properties. These properties are crucial for applications in photonic and optoelectronic devices. A study on the molecular structure, FT-IR, first-order hyperpolarizability, and NBO analysis of related compounds provides insights into their potential as materials with desirable NLO properties (Najiya et al., 2014).

properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FNO3/c1-29-23-9-8-16(13-20(23)25)27-11-10-22(28)15-4-2-5-17(12-15)30-14-18-19(24)6-3-7-21(18)26/h2-13,27H,14H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKFIHCFQHXZOM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one

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